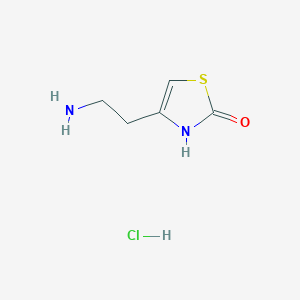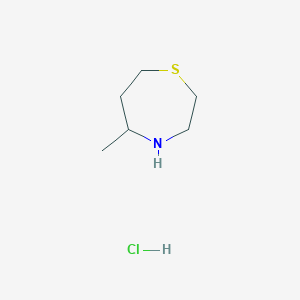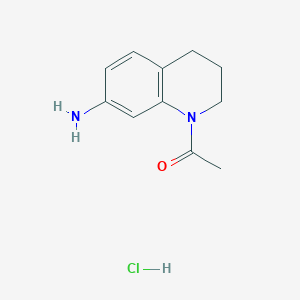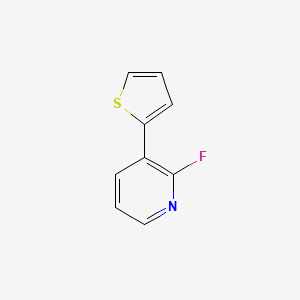![molecular formula C14H9F3N2 B1450367 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261770-24-4](/img/structure/B1450367.png)
6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
概要
説明
6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and a pyrrolopyridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group. Reaction conditions often require the use of strong bases or acids, and the process may involve high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions: 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry: In chemistry, 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl group enhances the compound's stability and reactivity, making it valuable in various synthetic pathways.
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a promising candidate for treating various diseases.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.
作用機序
The mechanism by which 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(Trifluoromethyl)aniline
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
2-Fluoro-6-(trifluoromethyl)aniline
Uniqueness: 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine stands out due to its unique pyrrolopyridine core, which is not commonly found in other trifluoromethyl-containing compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-4-2-1-3-10(11)9-7-13-12(19-8-9)5-6-18-13/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPLATSITYYXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=CN3)N=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)
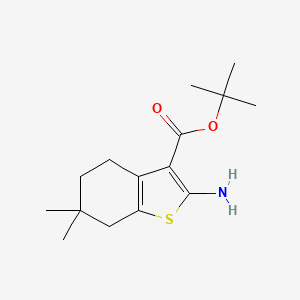

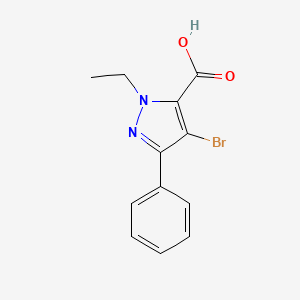
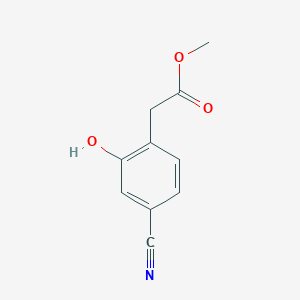
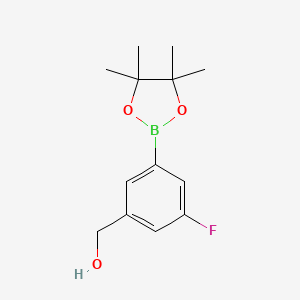
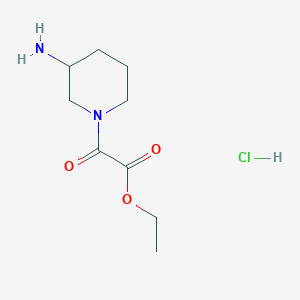
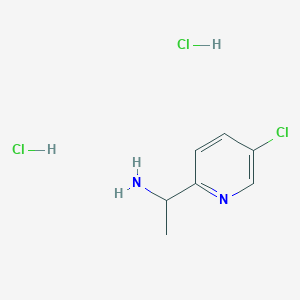
![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)
